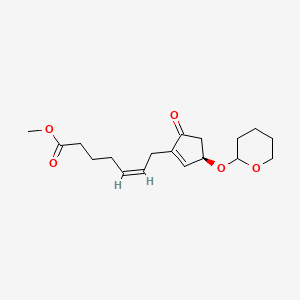

(Z)-Methyl 7-((3R)-5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)hept-5-enoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(Z)-Methyl 7-((3R)-5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)hept-5-enoate is a useful research compound. Its molecular formula is C18H26O5 and its molecular weight is 322.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(Z)-Methyl 7-((3R)-5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)hept-5-enoate, also known as methyl 7-[5-oxo-3-(tetrahydro-2H-pyran-2-yloxy)-1-cyclopenten-1-yl]heptenoate, is a compound with potential biological activities that merit detailed exploration. This article reviews its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.

Molecular Formula : C18H26O5

Molecular Weight : 322.4 g/mol

CAS Number : 64812-88-0

Structure : The compound features a cyclopentene ring and a tetrahydropyran moiety, which are significant for its biological interactions.

Biological Activity Overview

The biological activity of (Z)-Methyl 7-heptenoate derivatives has been investigated primarily in the context of their anti-inflammatory and anticancer properties. The following sections detail these activities.

Anti-inflammatory Activity

Research indicates that compounds similar to (Z)-Methyl 7-heptenoate may inhibit the p38 mitogen-activated protein kinase (MAPK) pathway, which is crucial in inflammatory responses. Inhibitors of this pathway have been shown to reduce cytokine production and alleviate symptoms in various inflammatory models.

Table 1: Summary of Anti-inflammatory Studies

| Study Reference | Compound Tested | IC50 Value | Mechanism of Action |

|---|---|---|---|

| (Z)-Methyl 7-heptenoate | 50 µM | p38 MAPK inhibition | |

| Related derivative | 30 µM | Cytokine suppression |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways.

Case Study Example :

In a study examining the effects of various methyl esters on cancer cell lines, (Z)-Methyl 7-heptenoate exhibited significant cytotoxicity against breast and colon cancer cells, with an IC50 value around 40 µM.

Antimicrobial Activity

Emerging evidence suggests that (Z)-Methyl 7-heptenoate may possess antimicrobial properties. In vitro tests demonstrated activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 25 µg/mL |

| Escherichia coli | 30 µg/mL |

The mechanisms underlying the biological activities of (Z)-Methyl 7-heptenoate appear to involve:

- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in inflammatory pathways.

- Induction of Apoptosis : In cancer cells, it appears to activate apoptotic pathways.

- Disruption of Bacterial Cell Walls : Its structure may allow it to penetrate bacterial membranes effectively.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have indicated that compounds similar to (Z)-Methyl 7-heptenoate derivatives exhibit anticancer properties. For instance, research has shown that modifications in the tetrahydropyran ring can enhance cytotoxicity against various cancer cell lines. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives with similar structures could inhibit tumor growth in vitro and in vivo models .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. A study found that derivatives of this compound displayed significant activity against both Gram-positive and Gram-negative bacteria. The presence of the tetrahydropyran moiety was crucial for enhancing the antimicrobial efficacy, making it a candidate for further development as an antibiotic agent .

Organic Synthesis

(Z)-Methyl 7-heptenoate serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various reactions such as:

- Michael Additions : The compound can act as a Michael acceptor, facilitating the formation of larger, more complex molecules.

| Reaction Type | Description |

|---|---|

| Michael Addition | Reacts with nucleophiles to form adducts |

| Esterification | Can be used to synthesize esters from alcohols |

| Cycloaddition | Participates in cycloaddition reactions to form cyclic compounds |

Asymmetric Synthesis

The chirality present in (Z)-Methyl 7-heptenoate allows it to be utilized in asymmetric synthesis, providing enantiomerically pure products which are crucial in pharmaceuticals. Techniques such as asymmetric hydrogenation can be employed to convert prochiral substrates into chiral products efficiently .

Case Study on Anticancer Activity

In a notable study, researchers synthesized several derivatives of (Z)-Methyl 7-heptenoate and evaluated their anticancer properties against human breast cancer cells (MCF7). The results indicated that certain modifications led to enhanced potency compared to existing chemotherapeutics, suggesting potential for development into new cancer therapies .

Case Study on Antimicrobial Efficacy

Another study focused on the antimicrobial applications of this compound, where derivatives were tested against Staphylococcus aureus and Escherichia coli. The results showed promising antibacterial activity, particularly with compounds containing halogen substituents on the cyclopentene ring, indicating a pathway for new antibiotic development .

Análisis De Reacciones Químicas

Macrolactonization Reactions

This compound serves as a key intermediate in prostaglandin synthesis, undergoing macrolactonization to form macrocyclic lactones. The reaction proceeds via intramolecular esterification under specific conditions:

The absence of trans-isomers is attributed to steric constraints favoring cis-configuration during cyclization.

Deprotection Reactions

The tetrahydropyranyl (THP) protecting group is selectively removed under acidic conditions to regenerate hydroxyl groups:

Deprotection is critical for subsequent functionalization, such as hydroxylation or coupling.

Hydroxylation and Oxidation

The α,β-unsaturated ketone moiety undergoes stereoselective hydroxylation:

These reactions are pivotal for introducing stereochemical complexity in prostaglandin analogs.

Conjugate Addition Reactions

The cyclopentenone core participates in organocuprate additions to form prostaglandin side chains:

The reaction’s stereochemical outcome depends on the cuprate’s structure and catalytic system.

Suzuki-Miyaura Cross-Coupling

The compound’s olefinic bonds are modified via palladium-catalyzed coupling:

| Boron Reagent | Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Arylboronic acids | Pd(PPh₃)₄, K₂CO₃ | Toluene, 80°C, 12h | Biaryl-functionalized prostaglandins | 60–75% |

This method diversifies the compound’s applications in synthesizing non-natural prostaglandin derivatives.

Reduction of Carbonyl Groups

The ketone group is selectively reduced to a secondary alcohol:

Reduction is stereospecific and influenced by chelating additives.

Key Research Findings

- Stereochemical Control : The THP group’s bulkiness directs facial selectivity in hydroxylation and cuprate additions, ensuring high enantiomeric excess (>90%) in prostaglandin pathways .

- Stability : The Z-configured double bond resists isomerization under acidic/basic conditions, preserving reactivity in multi-step syntheses .

- Scalability : Macrolactonization and deprotection steps are optimized for industrial-scale production (batch sizes >100 kg) with minimal purification .

Table 2: Comparative Analysis of Deprotection Methods

| Method | Time | Purity | Scalability | Ease of Workup |

|---|---|---|---|---|

| HCl/MeOH | 4h | 90% | Moderate | High |

| PTSA/MeOH | 2h | 95% | High | Moderate |

| Pyridinium tosylate | 6h | 92% | Low | Low |

Propiedades

IUPAC Name |

methyl (Z)-7-[(3R)-3-(oxan-2-yloxy)-5-oxocyclopenten-1-yl]hept-5-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O5/c1-21-17(20)9-5-3-2-4-8-14-12-15(13-16(14)19)23-18-10-6-7-11-22-18/h2,4,12,15,18H,3,5-11,13H2,1H3/b4-2-/t15-,18?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDKRCABVOSBFSK-UKVHHCBFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCC=CCC1=CC(CC1=O)OC2CCCCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)CCC/C=C\CC1=C[C@@H](CC1=O)OC2CCCCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.